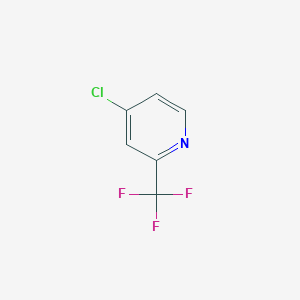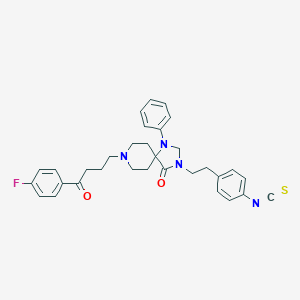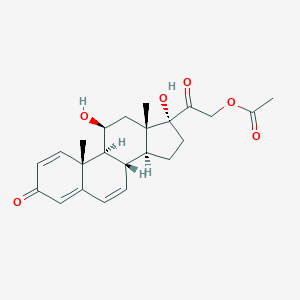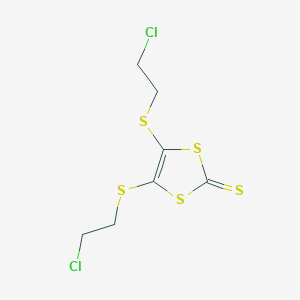
4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione is an organosulfur compound with the molecular formula C7H8Cl2S4 This compound is known for its unique chemical structure, which includes two chloroethyl groups attached to a dithiole-thione ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione typically involves the reaction of 2-chloroethanethiol with 1,3-dithiole-2-thione. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloroethanethiol+1,3-dithiole-2-thione→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosulfur compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione involves its interaction with biological molecules. The chloroethyl groups can alkylate nucleophilic sites in proteins and DNA, leading to various biological effects. The dithiole-thione ring may also contribute to its reactivity and potential therapeutic properties by modulating redox pathways and interacting with cellular targets.
類似化合物との比較
Similar Compounds
Bis(2-chloroethyl)sulfide:
Sulfur Mustards: A family of compounds with similar chloroethyl groups but different core structures.
Nitrogen Mustards: Compounds with chloroethyl groups attached to nitrogen atoms instead of sulfur.
Uniqueness
4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione is unique due to its dithiole-thione ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
4,5-bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2S5/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRXHTBVKQNVPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)SC1=C(SC(=S)S1)SCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2S5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445213 |
Source


|
| Record name | 4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138682-23-2 |
Source


|
| Record name | 4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
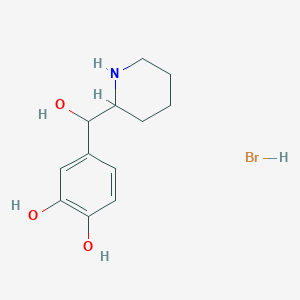
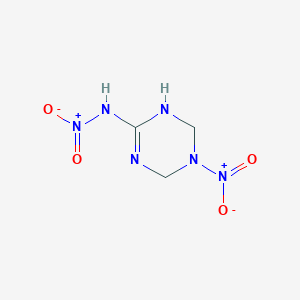
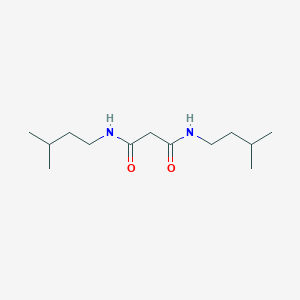
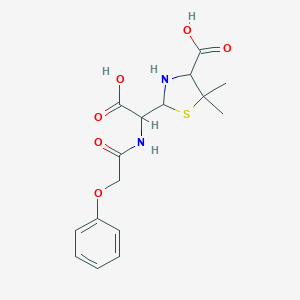
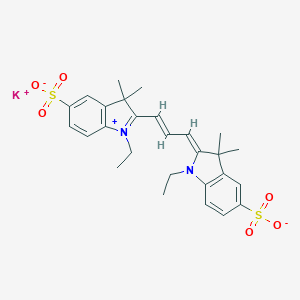
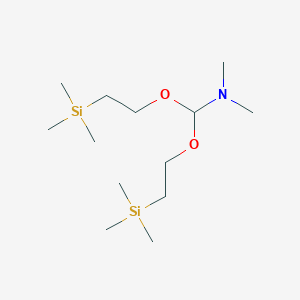
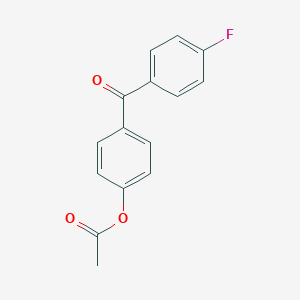
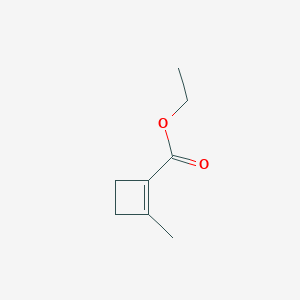
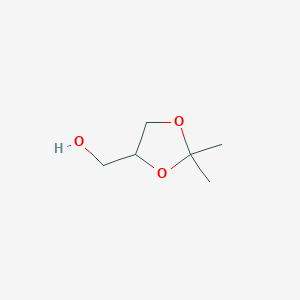
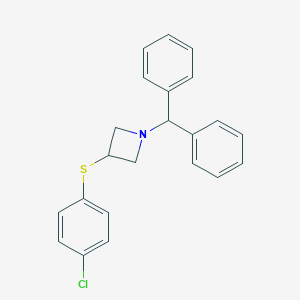
![2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanol](/img/structure/B138548.png)
